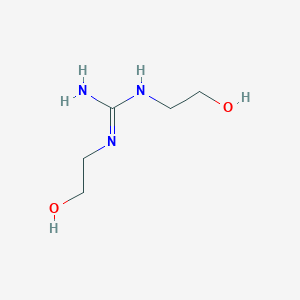

1,3-Bis(2-hydroxyethyl)guanidine

Description

Significance of the Guanidine (B92328) Moiety in Organic Synthesis and Functional Materials

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in organic chemistry due to its distinct electronic properties and reactivity. ineosopen.orgresearchgate.net Upon protonation, it forms the highly stable and delocalized guanidinium (B1211019) cation, making guanidine one of the strongest organic bases. wikipedia.orgsci-hub.se This strong basicity is leveraged in organic synthesis where guanidine derivatives serve as potent catalysts and superbases. ineosopen.orgresearchgate.net

The guanidinium group's ability to form multiple hydrogen bonds and engage in electrostatic interactions is fundamental to its role in molecular recognition and the construction of functional materials. researchgate.netsci-hub.senih.gov These interactions are pivotal in various applications, including:

Catalysis: Chiral guanidinium salts are employed in asymmetric catalysis, where they can act as phase-transfer catalysts. ineosopen.org

Functional Materials: Guanidine derivatives are integral to the development of "smart materials". ineosopen.orgresearchgate.net They have been incorporated into polymers to create materials with antibacterial properties and are used in nanofiltration membranes to enhance water permeability and confer anti-fouling and antimicrobial effects. rsc.orgmagtech.com.cn

Supramolecular Chemistry: The guanidinium group's capacity for anion binding through hydrogen bonds and charge pairing makes it a valuable component in the design of molecular recognition devices and sensors. sci-hub.se

The versatility of the guanidine moiety allows for its incorporation into a wide array of molecular architectures, from simple organic molecules to complex natural products and synthetic polymers, highlighting its broad significance in chemical research. ineosopen.orgrsc.org

Structural Characteristics of Guanidine Derivatives with Hydroxyethyl (B10761427) Functionalities

Guanidine derivatives featuring hydroxyethyl functionalities, such as 1,3-Bis(2-hydroxyethyl)guanidine, possess a unique combination of structural features that influence their chemical behavior. The presence of the hydroxyl (-OH) groups introduces several key characteristics:

Increased Hydrophilicity: The hydroxyl groups are polar and capable of forming hydrogen bonds with water, which generally increases the water solubility of the guanidine derivative compared to its non-hydroxylated counterparts.

Reactive Sites: The hydroxyl groups provide additional sites for chemical modification. They can undergo reactions typical of alcohols, such as esterification or etherification, allowing for the attachment of other functional groups and the synthesis of more complex molecules.

Chelating Properties: The combination of the nitrogen atoms of the guanidine core and the oxygen atoms of the hydroxyethyl groups can create a chelating environment, enabling the molecule to coordinate with metal ions. This property is relevant in the development of catalysts and metal-containing materials. bohrium.commdpi.comsemanticscholar.org

Intramolecular Interactions: The hydroxyethyl groups can potentially engage in intramolecular hydrogen bonding with the guanidine nitrogens, which can influence the conformation and basicity of the molecule.

A study describes a convenient method for the synthesis of N,N'-diprotected-(2-hydroxyethyl)-guanidine, highlighting the interest in these functionalized structures as precursors in medicinal chemistry. researchgate.net The specific arrangement of the hydroxyethyl groups, as in the 1,3-disubstituted pattern of this compound, dictates the spatial orientation of these functional groups and thus their interaction with other molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13N3O2 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

1,2-bis(2-hydroxyethyl)guanidine |

InChI |

InChI=1S/C5H13N3O2/c6-5(7-1-3-9)8-2-4-10/h9-10H,1-4H2,(H3,6,7,8) |

InChI Key |

FJMUWLBKJKZIJK-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NC(=NCCO)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1,3 Bis 2 Hydroxyethyl Guanidine

Fundamental Reactivity Patterns

The reactivity of 1,3-Bis(2-hydroxyethyl)guanidine is characterized by the interplay between its highly basic guanidine (B92328) core and the nucleophilic terminal hydroxyethyl (B10761427) groups.

Nucleophilic Substitution Reactions Involving Terminal Hydroxyethyl Groups

The terminal primary alcohol functionalities of this compound can participate in nucleophilic substitution reactions. While the guanidine carbon is generally resistant to nucleophilic attack due to strong resonance stabilization, the hydroxyl groups can act as nucleophiles or be substituted under appropriate conditions.

One key reaction is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives. For instance, guanidine-based compounds can promote the esterification of acids with halogenated compounds under mild conditions. researchgate.net While not a direct substitution on the guanidine itself, this highlights the reactivity of associated functional groups. The hydroxyl groups can also be targeted for etherification.

More complex transformations can be initiated at the hydroxyl group. For example, a common strategy involves converting the alcohol to a better leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles. Research by Ishikawa and coworkers has shown that the hydroxyl group in a 2-hydroxyethyl-substituted guanidine can be chlorinated using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). acs.orglookchemmall.com This chlorinated intermediate then readily undergoes intramolecular nucleophilic substitution, a reaction that leads to the formation of heterocyclic frameworks.

Dehydration Reactions Leading to Heterocyclic Frameworks

The presence of both a guanidine nitrogen and a hydroxyethyl group within the same molecule creates the potential for intramolecular cyclization via dehydration, leading to the formation of important heterocyclic structures. A significant example is the synthesis of 2-iminoimidazolidines.

Research has demonstrated that guanidines bearing a 2-hydroxyethyl substituent can be cyclized to form 1,4-disubstituted 2-iminoimidazolidines. nih.gov This transformation is efficiently induced by reagents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC). The proposed mechanism involves the initial chlorination of the primary alcohol, followed by an intramolecular SN2 reaction where a guanidine nitrogen acts as the nucleophile, displacing the chloride to form the five-membered ring. acs.orglookchemmall.com Furthermore, a double cyclization can be achieved with guanidines possessing two 2-hydroxyethyl substituents, such as this compound, to yield bicyclic 1,4,6-triazabicyclooctene systems. lookchemmall.comnih.gov

This reactivity provides a powerful synthetic route to cyclic guanidine systems, which are prevalent in many biologically active compounds and are valuable ligands and organocatalysts.

Table 1: Reagents for Cyclization of Hydroxyethyl Guanidines

| Reagent | Product Type | Reference |

|---|---|---|

| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | 2-Iminoimidazolidines | nih.gov |

| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | 1,4,6-Triazabicyclooctene systems | acs.orgnih.gov |

| Methanesulfonyl chloride / Triethylamine | 2-Iminoimidazolidines | researchgate.net |

Investigation of Acid-Base Equilibria and Protonation States

A defining characteristic of the guanidine functional group is its high basicity. Guanidine itself has a pKa of 13.6 in water, making it one of the strongest organic bases. nih.govresearchgate.net This strong basicity arises from the exceptional stability of its conjugate acid, the guanidinium (B1211019) ion. Upon protonation, the positive charge is delocalized over all three nitrogen atoms through resonance, which is a highly stabilizing feature.

The pKa of substituted guanidines is influenced by the electronic properties of the substituents. Electron-donating groups enhance basicity, while electron-withdrawing groups, such as aryl groups, decrease it. mdpi.comcdnsciencepub.com For this compound, the alkyl hydroxyethyl groups are expected to have a minimal effect on the inherent high basicity of the guanidine core.

The acid-base equilibria can be represented as: Guanidine (Base) + H⁺ ⇌ Guanidinium (Conjugate Acid)

The protonation state is crucial for the compound's role in catalysis, where the guanidinium ion acts as a key hydrogen-bond donor. nih.govresearchgate.net The study of these equilibria is typically performed using potentiometric or UV-spectrophotometric titrations to determine the pKa values. rsc.orgnih.gov These experimental values can be correlated with computational predictions based on molecular structure. rsc.orgnih.gov The hydroxyethyl groups themselves have a much higher pKa for deprotonation and would only lose a proton under very strongly basic conditions.

Table 2: Typical pKa Values of Guanidine Derivatives

| Compound | pKa (in Water) | pKa (in Acetonitrile) | Reference |

|---|---|---|---|

| Guanidine | 13.6 | - | researchgate.net |

| 1,3-Diphenylguanidine | - | - | mdpi.com |

| 2-Phenyl-1,1,3,3-tetramethylguanidine | - | 21.7 | cdnsciencepub.com |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | - | 26.0 | nih.gov |

Catalytic Activity and Mechanisms in Organic Transformations

The unique properties of the guanidine group, particularly its ability to act as a strong Brønsted base and for its conjugate acid to act as a potent hydrogen-bond donor, make guanidines highly effective organocatalysts.

Role as an Organocatalyst in Specific Chemical Reactions

This compound and its derivatives have been explored as organocatalysts in a variety of chemical transformations. A notable application involves its use as a ligand in a magnetic nanocomposite catalyst, MNPs-bis(2-hydroxyethyl)-guanidine-Ni. This novel catalyst has proven effective in the green synthesis of highly functionalized heterocyclic compounds like piperidines and pyrano[2,3-c]pyrazoles via multicomponent reactions. researchgate.net

Guanidines, in general, are powerful catalysts for reactions requiring a strong base. They are known to catalyze Michael additions, aldol (B89426) reactions, and epoxidations. nih.govresearchgate.netacademie-sciences.fr For example, bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are efficient catalysts for transesterification reactions, such as the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The catalytic cycle in these base-catalyzed reactions typically involves the deprotonation of a pronucleophile by the guanidine to generate a more reactive nucleophilic species.

Mechanistic Insights into Guanidine-Catalyzed Asymmetric Reactions (e.g., Michael Additions, Aldolizations)

In asymmetric catalysis, chiral guanidines operate through a sophisticated mechanism that relies on the bifunctional nature of the protonated guanidinium ion. rsc.org The catalyst, after deprotonating the nucleophile (e.g., a malonate in a Michael addition or a ketone in an aldol reaction), forms a guanidinium cation. This cation then serves as a dual hydrogen-bond donor, activating and orienting both the newly formed nucleophile and the electrophile (e.g., an enone or an aldehyde) within a highly organized transition state. researchgate.netacs.org

Mechanism of Guanidine-Catalyzed Michael Addition:

Deprotonation: The basic guanidine catalyst abstracts a proton from the pronucleophile (e.g., malonate ester), generating a nucleophilic enolate and the protonated guanidinium ion. acs.org

Bifunctional Activation: The guanidinium ion forms a tight ion pair with the enolate. Simultaneously, it forms hydrogen bonds with the electrophile (e.g., an α,β-unsaturated ketone), activating it for nucleophilic attack. researchgate.netrsc.org This dual activation brings the reactants into close proximity and a specific orientation.

C-C Bond Formation: The nucleophile attacks the electrophile within this organized transition state assembly, leading to the formation of the new carbon-carbon bond with high stereocontrol. rsc.org

Proton Transfer & Catalyst Regeneration: A final proton transfer step releases the product and regenerates the neutral guanidine catalyst, allowing it to enter a new catalytic cycle.

This bifunctional activation model is central to understanding the high enantioselectivity achieved in many guanidine-catalyzed reactions, including Michael additions, researchgate.net phospha-Michael reactions, rsc.org and aldol reactions. nih.govnih.gov The specific geometry of the chiral guanidine catalyst dictates the facial selectivity of the attack on the electrophile, thereby determining the stereochemistry of the final product.

Influence of Structural Parameters and Basicity (pKa) on Catalytic Efficiency

The catalytic efficiency of guanidines is intrinsically linked to their structural framework and basicity, the latter of which is quantified by the pKa value of the conjugate acid. Guanidine itself is a strong organic base (pKa ≈ 13.6), a property that is modulated by the nature of its substituents. nih.gov This high basicity allows guanidines to function as potent catalysts, often by activating substrates through proton transfer. nih.gov

The structural parameters of substituted guanidines, such as the steric bulk and electronic nature of the substituent groups, play a crucial role in determining their catalytic activity. For instance, in studies involving the chemical rescue of mutant enzymes by various guanidine derivatives, it was observed that the size of the substituent is inversely related to the catalytic rate enhancement (kcat). nih.gov This suggests that while basicity is important, steric hindrance can limit the access of the guanidine to the active site, thereby reducing its efficiency.

A Brønsted analysis, which correlates catalytic activity with the pKa of the catalyst, often indicates that a partial positive charge on the guanidinium moiety is implicated in the catalytic mechanism. nih.gov This highlights the dual role of the guanidine group: its basicity allows it to accept a proton, while the resulting delocalized positive charge in the guanidinium ion can stabilize transition states or interact with anionic species. The quantitative effect of various substituents on the basicity of aryl guanidines and related compounds has been systematically studied, providing valuable data for predicting catalytic prowess. rsc.orgmanchester.ac.uk The efficiency of guanidine-based catalysts is often enhanced by constraining the structure, as seen in cyclic and bicyclic guanidines, which can lead to stronger substrate complexation due to the optimal directionality of N-H bonds. nih.gov

For this compound, the presence of two hydroxyethyl substituents would be expected to influence its pKa and steric profile. The electron-withdrawing nature of the hydroxyl groups might slightly decrease its basicity compared to simple alkylguanidines, while their flexibility could impact how it docks into a catalytic site. The ability of these hydroxyl groups to form hydrogen bonds could also contribute to substrate binding and orientation, potentially enhancing catalytic efficiency in specific reactions. ineosopen.org

Table 1: pKa Values of Selected Guanidine Derivatives This table illustrates the effect of substitution on the basicity of the guanidine core. The pKa value for this compound is not widely reported and would require experimental determination.

| Compound Name | pKa of Conjugate Acid | Reference |

| Guanidine | 13.6 | nih.gov |

| 1,1,3,3-Tetramethylguanidine (B143053) (TMG) | 13.6 | rushim.ru |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Not specified, but highly basic | nih.gov |

| Arginine (guanidinium group) | ~12.5 | rushim.ru |

Coordination Chemistry and Metal Complexation Dynamics

Guanidines are highly versatile ligands in coordination chemistry due to their strong N-donor properties and electronically flexible CN3 core. at.uaresearchgate.net The delocalization of electron density across the three nitrogen atoms allows them to stabilize a wide array of metal ions in various oxidation states. nih.govencyclopedia.pub

Ligand Properties and Chelation with Transition Metals

Neutral guanidine ligands typically coordinate to metal centers in a monodentate fashion through their sp2-hybridized imine nitrogen atom. at.ua However, the introduction of additional donor atoms onto the guanidine framework, as is the case with this compound, creates the potential for multidentate coordination. The hydroxyl groups on the ethyl side chains can act as additional donor sites, enabling the ligand to chelate to a metal center. This chelation usually results in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting metal complex. at.uacsic.es

The coordination of such N,O-hybrid guanidine ligands has been explored. For example, guanidine-phenolate ligands have been used to create titanium and zirconium complexes for polymerization catalysis. rsc.org Similarly, guanidine derivatives containing pyridine (B92270) or phosphine (B1218219) moieties act as bidentate N,N or N,P ligands, respectively. csic.essemanticscholar.org In the case of this compound, it could potentially act as a bidentate N,O-ligand, using one guanidine nitrogen and one hydroxyl oxygen, or even a tridentate N,N,O- or N,O,O-ligand, depending on the metal ion's size, coordination number preference, and the steric feasibility of the resulting chelate rings. This versatility makes it an attractive ligand for designing metal complexes with specific catalytic or material properties. smolecule.comresearchgate.net

Table 2: Selected Bond Lengths in Transition Metal-Guanidine Complexes This table provides examples of metal-nitrogen bond lengths in complexes with different guanidine ligands, illustrating typical coordination behavior.

| Complex | Metal | Guanidine Ligand | Fe-N(gua) [Å] | Zn-N(gua) [Å] | Reference |

| C1 | Fe(II) | TMG-based bisguanidine | 2.196(2) | - | rsc.org |

| C7 | Fe(II) | DMEG-based bisguanidine | 2.181(2) | - | rsc.org |

| C1 | Zn(II) | DMEG-hydroquinoline | - | 2.016(2) | d-nb.info |

| C4 | Zn(II) | TMG-hydroquinoline | - | 2.001(2) | d-nb.info |

(TMG = Tetramethylguanidine; DMEG = Dimethylethyleneguanidine)

Mechanistic Exploration of Guanidine-Metal Interactions in Solution and Solid State

In solution, NMR spectroscopy is a powerful technique for probing the dynamic behavior of these complexes. For instance, studies on ruthenium complexes with chelated guanidine-derived ligands show that the coordination renders the metal a stereogenic center and makes adjacent methylene (B1212753) protons diastereotopic, which can be observed in the NMR spectrum. csic.es

The mechanism of complex formation typically involves the displacement of a weakly bound solvent molecule or anion from the metal's coordination sphere by the imine nitrogen of the guanidine. semanticscholar.org For chelating guanidines like this compound, this initial coordination would be followed by a rapid intramolecular step where the hydroxyl group binds to the metal center. The resulting chelate effect provides significant thermodynamic stabilization to the complex in solution. The protonation state of the guanidine is also a critical factor; while neutral guanidines act as ligands, the protonated guanidinium cation generally does not coordinate and exists as a counterion. at.ua However, in some systems, a coordinated guanidine can be protonated, altering the complex's charge and reactivity. acs.org The interplay between the metal's Lewis acidity and the guanidine's basicity is central to the formation and reactivity of these complexes.

Structural Elucidation and Spectroscopic Characterization of 1,3 Bis 2 Hydroxyethyl Guanidine and Its Analogs

Comprehensive Spectroscopic Analyses

Spectroscopic analysis is fundamental to the characterization of 1,3-Bis(2-hydroxyethyl)guanidine, offering a detailed view of its molecular structure through the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, data from its analogs, such as 1,3-Bis(2-hydroxyethyl)urea and protected guanidine (B92328) derivatives, provide a strong basis for predicting its spectral features. evitachem.comresearchgate.net

For the ¹H NMR spectrum, the protons of the two equivalent hydroxyethyl (B10761427) groups would be expected to show distinct signals. The methylene (B1212753) protons adjacent to the nitrogen atoms (N-CH₂) and those adjacent to the hydroxyl groups (O-CH₂) would likely appear as triplets, assuming coupling with each other. The hydroxyl (-OH) and amine (-NH-) protons would present as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature. For instance, in a related protected compound, N,N'-bis-(benzyloxycarbonyl)-N''-(2-hydroxyethyl)-guanidine, the methylene protons appear at δ 3.60 ppm and δ 3.80 ppm in CDCl₃. researchgate.net In the analogous 1,3-Bis(2-hydroxyethyl)urea, the synthesis and spectral identification have been reported, confirming the presence of the hydroxyethyl groups. researchgate.net

The ¹³C NMR spectrum would be expected to show three distinct signals for the carbon atoms of this compound: one for the guanidinyl carbon (C=N), one for the methylene carbons bonded to nitrogen (-CH₂-N), and one for the methylene carbons bonded to oxygen (-CH₂-O). The guanidinyl carbon is typically observed in the range of 150-160 ppm. For comparison, the ¹³C NMR spectrum of guanidinium (B1211019) hydrochloride shows a signal at 159.2 ppm. chemicalbook.com The chemical shifts for the methylene carbons would be influenced by the electronegativity of the adjacent heteroatom, with the carbon attached to oxygen appearing further downfield than the carbon attached to nitrogen. In a similar structure, bis(2-hydroxyethyl)furan-2,5-dicarboxylate, the -CH₂-O carbon appears around 60.5 ppm and the -CH₂-N carbon would be expected at a slightly lower chemical shift. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Guanidinyl Carbon (C=N) | - | ~155-160 |

| Methylene (-CH₂-N) | Triplet | ~40-50 |

| Methylene (-CH₂-O) | Triplet | ~60-70 |

| Hydroxyl (-OH) | Broad Singlet | - |

| Amine (-NH) | Broad Singlet | - |

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent groups.

Studies on polymeric guanidine derivatives show characteristic absorption bands that are relevant for identifying the functional groups in this compound. sibran.runih.gov The broad band observed in the region of 3180–3423 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, as well as N-H stretching of the guanidine group. sibran.ru The presence of methylene groups (-CH₂-) is confirmed by absorption bands around 2921–2923 cm⁻¹. sibran.ru The N-H bending vibration of the guanidine moiety typically appears around 1635 cm⁻¹, while the C=N stretching vibration, a hallmark of the guanidine core, is expected in the range of 1660–1680 cm⁻¹. sibran.ruresearchgate.net

For the analogous compound, 1,3-Bis(2-hydroxyethyl)urea, a KBr-Pellet FTIR spectrum has been recorded, which would show similar features for the hydroxyl and methylene groups. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200-3500 | rsc.org |

| N-H (Guanidine) | Stretching | 3100-3400 | sibran.ru |

| C-H (Alkane) | Stretching | 2850-3000 | sibran.ru |

| C=N (Guanidine) | Stretching | 1660-1680 | sibran.ru |

| N-H (Guanidine) | Bending | ~1635 | researchgate.net |

| C-N | Stretching | 1200-1350 |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental formula (C₅H₁₃N₃O₂).

The fragmentation of guanidine derivatives in the mass spectrometer often involves cleavage of the side chains. For this compound, characteristic fragmentation would likely involve the loss of a hydroxyethyl group (-CH₂CH₂OH) or smaller fragments like water (H₂O) from the hydroxyethyl moieties. The fragmentation patterns of various guanidines have been studied, providing a basis for predicting the behavior of the target compound. researchgate.net For example, the mass spectrum of N-hydroxyguanidine shows fragmentation patterns that can be correlated to its structure. nih.gov

While no specific mass spectrum for this compound is readily available, data for the related 1,3-Bis(2-hydroxyethyl)urea (C₅H₁₂N₂O₃, MW: 148.16 g/mol ) is available and shows how a similar backbone with hydroxyethyl groups behaves in the mass spectrometer. evitachem.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The guanidine group itself does not possess a strong chromophore in the near-UV or visible range. However, the presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n → σ* and n → π* transitions. uzh.ch

The UV-Vis spectrum of a simple guanidine derivative is expected to show absorption bands in the far UV region. For guanidine derivatives, a π→π* transition can be observed. mdpi.com The absorption is generally weak and occurs at shorter wavelengths. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the specific substitution pattern on the guanidine core. uzh.ch For many simple alkyl-substituted guanidines, significant absorption is typically below 220 nm.

Advanced Structural Determination in Solid State

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure in the solid state.

Although a crystal structure for this compound is not reported, the structures of numerous guanidinium salts have been determined, revealing key features of the guanidinium group and its interactions. nih.govmdpi.com The guanidinium group is known for its ability to form extensive hydrogen-bonding networks. In the solid state, the planar C(N)₃ core of the guanidinium cation readily engages in hydrogen bonds with counter-ions and solvent molecules. nih.gov

A relevant example is the crystal structure of guanidinium bis[N-(2-hydroxyethyl)iminodiacetato]indate(3), which features a guanidinium cation and a complex anion containing hydroxyethyl groups. osti.gov This structure demonstrates how the guanidinium ion interacts within a crystal lattice that also contains hydroxyethyl moieties, providing a model for the potential solid-state packing and hydrogen bonding of this compound. The analysis of such structures reveals that the molecular conformation is heavily influenced by the formation of strong intermolecular hydrogen bonds. mdpi.combeilstein-journals.org

Table 3: Representative Bond Lengths and Angles in Guanidinium-Containing Crystal Structures

| Parameter | Typical Value | Reference |

|---|---|---|

| C-N Bond Length (Guanidinium) | ~1.33 Å | mdpi.com |

| N-C-N Bond Angle (Guanidinium) | ~120° | mdpi.com |

| C-O Bond Length (Alcohol) | ~1.43 Å | |

| C-C Bond Length (Alkyl) | ~1.54 Å | |

| C-N Bond Length (Alkylamine) | ~1.47 Å |

Note: These are typical values from related crystal structures and may vary in the specific structure of this compound.

Derivative Synthesis and Strategic Functionalization

Tailoring at the Guanidine (B92328) Nitrogens

The nitrogen atoms of the guanidine group are key handles for introducing structural diversity. Through reactions like N-alkylation, N-arylation, and the use of protecting groups, the functionality and reactivity of the core can be precisely controlled.

N-alkylation and N-arylation are fundamental reactions for expanding the chemical space of guanidine derivatives. These reactions, often referred to as guanylation when forming the guanidine group from an amine, or guanidinylation when modifying an existing guanidine, allow for the introduction of a wide range of substituents. thieme-connect.de Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the N-arylation of amines and related compounds, enabling the formation of C-N bonds with aryl halides. acs.org This methodology has been applied to create complex structures, such as a six-fold N-arylation on a triphenyl core to generate advanced ligands. acs.org

The direct alkylation of guanidines can be challenging but is a known method for creating substituted derivatives. thieme-connect.de Iridium and ruthenium catalysts have been effectively used for the N-alkylation of amines with alcohols, a process that is environmentally favorable as water is the only byproduct. dtu.dk Such catalytic systems have proven successful in synthesizing piperazines from diamines and diols, demonstrating the potential for creating cyclic and acyclic N-alkylated products. dtu.dk

Table 1: Examples of N-Alkylation/Arylation Reactions on Guanidine-Related Scaffolds

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Reference |

| N-Arylation | Palladium-based catalyst | Primary Alkylamines & Aryl Halides | N-Aryl Amines | acs.org |

| N-Alkylation | [Cp*IrCl₂]₂ | Amines & Alcohols | Secondary/Tertiary Amines | dtu.dk |

| Guanylation | Carbodiimides | Amines | Substituted Guanidines | thieme-connect.de |

| N-Arylation | Pd-catalyzed coupling | Anilines & Aryl Halides | Dibenzo-fused Heterocycles | acs.org |

Due to the high basicity (pKa of conjugate acids ~12.5) and polarity of the guanidine group, protecting groups are essential for improving solubility in organic solvents and directing reactivity in multi-step syntheses. thieme-connect.de The most commonly employed protecting groups for guanidines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). thieme-connect.de

The use of Boc-protected guanidinylating reagents, such as N,N'-di-Boc-N''-triflylguanidine, facilitates the synthesis of protected guanidines that can be purified using standard silica (B1680970) gel chromatography. scholaris.ca This approach is a significant improvement over methods that yield highly polar, unprotected guanidine salts. A convenient synthesis for N,N'-diprotected-(2-hydroxyethyl)guanidine involves reacting N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea with ethanolamine (B43304). researchgate.net

Protecting groups are crucial not only for managing solubility but also for selectively carrying out reactions at other parts of the molecule. agroipm.cnrsc.org For example, in the synthesis of complex natural products containing a guanidine moiety, protecting the guanidine group allows for transformations on other functional groups without interference. rsc.org The choice of protecting group is critical, as their stability varies under different reaction conditions. For instance, some silyl (B83357) ethers can be selectively deprotected in the presence of other protecting groups like benzyl (B1604629) ethers. agroipm.cn

Table 2: Common Protecting Groups for Guanidine Synthesis

| Protecting Group | Abbreviation | Common Reagent | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) | thieme-connect.descholaris.ca |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) | scholaris.caresearchgate.net |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Pbf-Cl | Acidic conditions (e.g., TFA) | researchgate.net |

| Tosyl | Ts | Tosyl chloride (Ts-Cl) | Strong acid or reductive conditions | researchgate.net |

Functionalization of the Hydroxyethyl (B10761427) Side Chains

The two primary alcohol functionalities of 1,3-bis(2-hydroxyethyl)guanidine offer another avenue for derivatization, enabling the attachment of various functional groups or the construction of new ring systems.

The hydroxyl groups can be readily converted into esters and ethers. Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives, often in the presence of a coupling agent or catalyst. The Mitsunobu reaction, for example, is a powerful method for esterification of alcohols under mild conditions, using a phosphine (B1218219) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). scribd.com Guanidines themselves, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), have been used to promote the esterification of carboxylic acids with halogenated compounds at room temperature. researchgate.net

Etherification, the formation of an ether linkage (R-O-R'), can be accomplished through methods like the Williamson ether synthesis. The terminal hydroxyl groups of polymers have been modified by etherification to alter their properties. google.com These standard organic transformations can be applied to the hydroxyethyl side chains of the guanidine to introduce new functionalities. For instance, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine serves as a key reagent where the hydroxyl group is available for further chemical modification after the guanidine is protected. scbt.com

The presence of both nucleophilic nitrogen atoms in the guanidine core and electrophilic potential in the functionalized side chains allows for intramolecular cyclization reactions. These reactions are a powerful strategy for constructing fused heterocyclic systems.

A key example is the synthesis of 2-iminoimidazolidines. Guanidines bearing a hydroxyethyl substituent can be cyclized using reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). acs.orgnih.gov This reaction proceeds by activating the hydroxyl group, which is then attacked by a guanidine nitrogen to form the five-membered imidazolidine (B613845) ring. acs.org

Furthermore, if the guanidine possesses two 2-hydroxyethyl substituents, as in the title compound, a double cyclization can be induced to form bicyclic guanidine systems, specifically 1,4,6-triazabicyclooctenes. acs.org Intramolecular hydroamination of N-allylguanidines, catalyzed by silver complexes, also provides a route to cyclic guanidines like iminoimidazolidines. researchgate.net These cyclization strategies are pivotal in synthesizing rigid, conformationally constrained guanidine structures that are valuable as organocatalysts and in medicinal chemistry. nih.gov

Table 3: Cyclization Reactions of Hydroxyethyl Guanidines

| Starting Material | Reagent/Catalyst | Product Ring System | Reference |

| Guanidine with one hydroxyethyl group | 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | 2-Iminoimidazolidine | acs.org |

| Guanidine with two hydroxyethyl groups | 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | 1,4,6-Triazabicyclooctene | acs.org |

| N-Allylguanidines | Silver(I) catalysts | Iminoimidazolidine | researchgate.net |

| Isothioureas with tethered allylic amines | Hg(II) salts | Tricyclic Guanidine | researchgate.net |

Integration into Complex Molecular Architectures

The versatile reactivity of this compound and its derivatives makes it a valuable building block for incorporation into larger, more complex molecules. Its ability to act as a ligand for metal ions and to form multiple hydrogen bonds is particularly useful.

One notable application is in the field of materials science, where it has been used to create novel nanocatalysts. For example, this compound has been immobilized onto magnetic nanoparticles (MNPs) and complexed with nickel to fabricate a highly efficient and recyclable nanocatalyst (MNPs-bis(2-hydroxyethyl)-guanidine-Ni). researchgate.net This catalyst has demonstrated excellent performance in multicomponent reactions for synthesizing pharmaceutically relevant heterocyclic scaffolds like pyrano[2,3-c]pyrazoles. researchgate.net

In the realm of total synthesis, guanidine moieties are features of many complex natural products, including marine alkaloids like batzelladine. mdpi.com The synthesis of these intricate tricyclic guanidine structures often involves the coupling of bicyclic guanidine precursors, which can be derived from functionalized guanidines. mdpi.com The hydroxyethyl groups can serve as points of attachment or be transformed into other functionalities required for building the complex target molecule. Similarly, derivatives have been used to create large, substituted aromatic systems, such as 1,3,5-trisubstituted benzenes bearing bis(hydroxyethyl)amino moieties, which form complex supramolecular structures through hydrogen bonding. nih.gov

Guanidino-Bispidinone Derivatives for Modular Design

Bispidinones, or 3,7-diazabicyclo[3.3.1]nonanes, are rigid bicyclic structures that serve as valuable scaffolds in medicinal chemistry and catalysis. polimi.itresearchgate.net Their conformational pre-organization makes them ideal for interacting with biological receptors or coordinating metal ions. The functionalization of the bispidinone core with guanidine groups aims to combine the structural rigidity of the scaffold with the potent biological activity often associated with the guanidinium (B1211019) cation. polimi.it

A multi-step synthetic approach has been developed to create novel guanidino-bispidinone derivatives. The process involves the initial synthesis of known bispidine precursors, such as 3,7-bis(2-hydroxyethyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, often through optimized procedures to improve yields and facilitate purification. polimi.it The key and final step is the introduction of the guanidine moiety. This is typically achieved by reacting the precursor with guanidylating agents to furnish the target guanidino-bispidinium structures. polimi.it This modular design allows for the systematic variation of substituents on both the bispidinone skeleton and the guanidine group to explore structure-activity relationships.

| Compound Name | Structure | Synthetic Role |

| 3,7-diazabicyclo[3.3.1]nonane | Bispidine | Core scaffold |

| 3,7-bis(2-hydroxyethyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Bispidinone derivative | Key intermediate for functionalization |

| Guanidino-bispidinium structures | Bispidinone-guanidine conjugate | Final target compounds |

Thiazolyl-Guanidine Derivatives and Their Preparation

Thiazole-containing guanidines are a significant class of compounds, most notably serving as crucial intermediates in the synthesis of pharmaceuticals like the H2 receptor antagonist famotidine. google.comgoogle.com Several synthetic routes have been established for their preparation, offering high yields and purity.

One effective method involves the reaction of 1,3-dibromoacetone (B16897) with 2-imino-4-thiobiuret in a suitable solvent. This process yields 1-(4-bromomethyl-2-thiazolyl)guanidine or its hydrobromide salt, which are valuable starting materials for further synthesis. google.comwipo.int This approach avoids the need for prolonged reaction times at extremely low temperatures, which was a drawback of earlier methods. google.com

Another route prepares N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine by mixing a 2-guanidino-4-halomethylthiazole with an S-(2-cyanoethyl)isothiourea in a biphasic solvent system under an inert atmosphere. google.com Additionally, N-aryl-N'-2-thiazolylguanidines can be synthesized through the condensation of arylcyanamides with various aminothiazoles in the presence of hydrogen chloride. acs.org

| Derivative Class | Starting Materials | Key Reaction | Product Example |

| Bromomethyl-thiazolyl-guanidines | 1,3-dibromoacetone, 2-imino-4-thiobiuret | Cyclocondensation | 1-(4-Bromomethyl-2-thiazolyl)guanidine google.comwipo.int |

| Alkylthiomethyl-thiazolyl-guanidines | 2-guanidino-4-halomethylthiazole, S-(2-cyanoethyl)isothiourea | Nucleophilic substitution | N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine google.com |

| Aryl-thiazolyl-guanidines | Arylcyanamide, Aminothiazole derivative | Condensation | N-Phenyl-N'-2-(4-phenylthiazolyl)guanidine acs.org |

Quinazoline-Guanidine Conjugates and their Synthesis

Quinazoline (B50416) derivatives are a rich source of bioactive compounds. nih.gov The conjugation of a guanidine or acylguanidine moiety to a quinazoline scaffold has been explored as a strategy to develop novel therapeutic agents, particularly as inhibitors of the Na+/H+ exchanger type 1 (NHE-1). nih.govrrpharmacology.ru

The synthesis of these conjugates typically begins with a substituted quinazoline-2,4(1H,3H)-dione. nih.govnih.gov A general and efficient synthetic pathway involves the following steps:

Alkylation: The starting N1-substituted quinazoline-2,4(1H,3H)-dione is alkylated using an ester of a bromo-carboxylic acid (e.g., bromoacetic acid) in an anhydrous solvent like DMF with a base such as potassium carbonate. This reaction proceeds at room temperature to yield the corresponding ester derivative. nih.gov

Guanidinylation: The resulting ester is then treated with guanidine, which is often generated in situ from guanidine hydrochloride and a base like potassium hydroxide (B78521) in ethanol. This step leads to the cleavage of the ester bond and the formation of the desired N-acylguanidine derivative. nih.govnih.gov

This synthetic scheme has also been extended to prepare N1,N3-bis-substituted quinazoline-2,4(1H,3H)-diones that bear two guanidine moieties, further expanding the chemical diversity of this compound class. nih.gov

| Step | Reagents | Conditions | Intermediate/Product |

| 1. Alkylation | N1-substituted quinazoline-2,4(1H,3H)-dione, Bromo-ester, K2CO3 | DMF, Room Temperature | Ester of quinazolin-2,4(1H,3H)-dione nih.gov |

| 2. Guanidinylation | Ester intermediate, Guanidine hydrochloride, KOH | 95% Ethanol, Reflux | Guanidine quinazolin-2,4(1H,3H)-dione derivative nih.govnih.gov |

Development of Chiral Guanidine Analogs for Stereoselective Processes

Chiral guanidines have emerged as powerful organocatalysts, leveraging their strong Brønsted basicity and hydrogen-bonding capabilities to control the stereochemical outcome of chemical reactions. rsc.orgnih.gov A variety of structurally diverse catalysts, including bicyclic, monocyclic, and acyclic types, have been developed to achieve high efficiency and enantioselectivity in fundamental organic transformations. rsc.org

A notable example is the development of a chiral analog of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The synthesis of this chiral guanidine starts from an enantiomerically pure precursor, such as (S)-β-phenylalanine. beilstein-journals.org A key feature of the synthesis is the series of cyclization steps that convert a triamine intermediate into the final bicyclic guanidine structure. beilstein-journals.orgbeilstein-journals.org These chiral guanidines function as Brønsted base catalysts, deprotonating a substrate to form a chiral ion pair. This intermediate then directs the subsequent reaction, for instance, a Diels-Alder or Strecker reaction, to proceed with high stereoselectivity. beilstein-journals.org

| Catalyst Type | Precursor Example | Catalytic Role | Application Example |

| Bicyclic Chiral Guanidine | (S)-β-Phenylalanine | Brønsted Base Catalyst | Enantioselective Diels-Alder Reactions beilstein-journals.org |

| Monocyclic Chiral Guanidine | Chiral Amino Acids/Alcohols | Brønsted Base / H-Bond Donor | Asymmetric Strecker Reactions rsc.org |

| Acyclic Chiral Guanidine | Chiral Diamines | Phase-Transfer Catalyst | Asymmetric Michael Additions rsc.org |

Oligomeric and Polymeric Architectures Incorporating Guanidine Units

The incorporation of guanidine units into oligomeric and polymeric structures has led to the development of advanced materials with unique functional properties, particularly as potent antimicrobial agents and mimics of cell-penetrating peptides (CPPs). magtech.com.cnnih.gov The synthesis of these macromolecules can be tailored to control their architecture, molecular weight, and charge density.

Several synthetic strategies are employed:

Side-Chain Functionalization: A prominent method is the controlled radical polymerization, such as reversible addition-fragmentation chain transfer (aRAFT), of guanidine-containing monomers. For example, the aRAFT polymerization of 3-guanidinopropyl methacrylamide (B166291) (GPMA) allows for the synthesis of well-defined homopolymers and block copolymers with narrow molecular weight distributions. nih.gov In other approaches, polymers with pendant amine groups can undergo a post-polymerization modification (guanidinylation) to convert them into guanidinium-containing polymers. magtech.com.cn

Main-Chain Polymerization: Guanidine-based polymers can be synthesized where the guanidinium group is part of the polymer backbone. This is often achieved through polycondensation reactions, for instance, between hexamethylene diamine and guanidine hydrochloride. researchgate.net

Branched Architectures: Advanced techniques like microfluidics are being used to synthesize branched alkylene guanidines. This method allows for polycondensation to occur at lower temperatures and in shorter times, resulting in high-purity oligomeric mixtures with low residual monomer content. mdpi.com

These synthetic approaches provide access to a wide range of guanidine-based macromolecular architectures with applications in materials science and biomedicine.

| Architecture | Synthetic Method | Monomer/Precursor Example | Key Feature |

| Side-Chain Polymer | aRAFT Polymerization | 3-guanidinopropyl methacrylamide (GPMA) | Controlled molecular weight and architecture nih.gov |

| Main-Chain Polymer | Polycondensation | Hexamethylene diamine, Guanidine hydrochloride | Guanidine unit in the polymer backbone researchgate.net |

| Branched Oligomer | Microfluidics-assisted Polycondensation | Alkylene diamine, Guanidine salt | High purity, low residual monomer mdpi.com |

| Grafted Polymer | Grafting onto a substrate | Guanidine oligomers, Chitosan | Surface functionalization researchgate.net |

Advanced Applications and Materials Science Perspectives

Molecular Recognition and Supramolecular Assembly

Principles of Guanidinium-Anion Binding Through Hydrogen Bonding and Charge Pairing

The remarkable ability of the guanidinium (B1211019) group to bind anions is fundamental to its diverse applications. This interaction is primarily governed by two key principles: hydrogen bonding and electrostatic charge pairing. The guanidinium cation is planar and possesses five hydrogen bond donors arranged in a way that allows for multidentate interactions with anions. rsc.org This geometric arrangement, combined with the delocalized positive charge over the entire planar structure, makes it an exceptionally effective anion binder. rsc.org

The binding of a guanidinium cation to an oxoanion, such as a carboxylate or phosphate (B84403), is a classic example of this dual interaction. The positively charged guanidinium moiety is electrostatically attracted to the negatively charged anion. Simultaneously, the N-H protons of the guanidinium group form multiple hydrogen bonds with the oxygen atoms of the anion. This combination of strong electrostatic attraction and directional hydrogen bonding results in stable and specific anion recognition. rsc.org

In the context of 1,3-Bis(2-hydroxyethyl)guanidine, the central guanidinium core would be the primary site for anion binding. The presence of the two hydroxyethyl (B10761427) groups could potentially influence this binding through steric effects or by engaging in secondary interactions, although the primary binding motif remains the guanidinium-anion pairing.

Table 1: Key Principles of Guanidinium-Anion Binding

| Principle | Description | Relevance to this compound |

| Electrostatic Attraction | The positive charge of the guanidinium cation is attracted to the negative charge of an anion. | The central guanidinium group of this compound carries a delocalized positive charge, enabling strong electrostatic interactions with anionic species. |

| Hydrogen Bonding | The five N-H protons on the guanidinium group can act as hydrogen bond donors to acceptor atoms on the anion (e.g., oxygen). | The guanidinium core of the molecule provides multiple hydrogen bond donors for specific and directional binding to anions. |

| Planar Geometry | The planar structure of the guanidinium group allows for well-defined, multidentate interactions with anions. | The planarity of the central guanidinium moiety in this compound facilitates optimal geometric arrangement for anion binding. |

Design and Engineering of Artificial Molecular Receptors

The robust and predictable nature of guanidinium-anion interactions has made the guanidinium group a popular building block in the design of artificial molecular receptors. These synthetic receptors are designed to selectively bind specific ions or molecules, with applications in sensing, separations, and catalysis.

The design of such receptors often involves pre-organizing multiple guanidinium groups on a scaffold to create a binding pocket that is complementary in size, shape, and charge to the target anion. By controlling the spatial arrangement of the guanidinium moieties, it is possible to achieve high selectivity for a particular anion over others. For instance, receptors with multiple guanidinium groups can be designed to bind polycarboxylates or other polyanionic species with high affinity.

While specific research on this compound as a building block for complex molecular receptors is not extensively documented, its structure suggests potential utility. The two hydroxyethyl groups could be functionalized to link multiple units together, creating oligomeric or dendritic structures with multiple anion binding sites. Furthermore, these hydroxyl groups could themselves participate in secondary binding interactions, potentially enhancing the affinity and selectivity of the receptor.

Development of Guanidinium-Based Molecular Transporters and Vectors

A significant area of research in guanidinium chemistry is the development of molecular transporters, also known as cell-penetrating peptides (CPPs), which can carry molecules across cell membranes. Many of these transporters are rich in arginine residues, whose side chain contains a guanidinium group. The prevailing hypothesis is that the guanidinium groups interact with negatively charged components of the cell membrane, such as phosphates and sulfates, facilitating the uptake of the transporter and its cargo. nih.gov

The mechanism of entry is thought to involve the formation of charge-neutralized complexes between the positively charged guanidinium groups and the anionic cell surface, which can then pass through the non-polar lipid bilayer. nih.gov The ability of guanidinium-rich transporters to deliver a wide range of cargo, from small molecules to large proteins and nucleic acids, has made them a valuable tool in drug delivery and biomedical research.

Although this compound itself is a small molecule, it could be incorporated into larger molecular architectures to create novel transporters. The hydroxyethyl groups provide convenient points for attachment to a larger scaffold or for polymerization. The resulting guanidinium-functionalized polymers or dendrimers could then be investigated for their ability to transport cargo across cell membranes.

Bio-Inspired Chemical Systems and Interactions

The prevalence of the guanidinium group in biological systems, most notably in the amino acid arginine, has inspired chemists to create synthetic systems that mimic biological functions.

Fundamental Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

In proteins, the guanidinium side chain of arginine plays a crucial role in protein structure and function. It can form salt bridges with negatively charged amino acid residues like aspartate and glutamate, contributing to the stability of the protein's three-dimensional structure. rsc.org Furthermore, arginine residues are often found at the active sites of enzymes and in protein-protein interaction interfaces, where they participate in substrate binding and recognition. rsc.org

The interaction of the guanidinium group with nucleic acids is also of fundamental importance. The positive charge of the guanidinium group allows it to interact favorably with the negatively charged phosphate backbone of DNA and RNA. nih.gov Additionally, the guanidinium group can form specific hydrogen bonds with the nucleobases, contributing to the recognition of specific DNA or RNA sequences by proteins. nih.gov Theoretical studies have explored the complexes formed between the guanidinium cation and the nucleobases of DNA and RNA, analyzing both hydrogen bonding and cation-π interactions. nih.gov

The compound this compound, with its exposed guanidinium core, would be expected to exhibit similar fundamental interactions with proteins and nucleic acids. It could potentially interact with negatively charged residues on a protein surface or with the phosphate backbone of a nucleic acid. The hydroxyethyl groups might modulate the strength and specificity of these interactions.

Table 2: Interactions of Guanidinium Groups with Biological Macromolecules

| Macromolecule | Type of Interaction | Biological Significance |

| Proteins | Salt bridges with acidic residues (Asp, Glu) | Protein stability, enzyme catalysis, protein-protein recognition. rsc.org |

| Nucleic Acids (DNA, RNA) | Electrostatic interactions with phosphate backbone | Stabilization of nucleic acid structures, protein-nucleic acid recognition. nih.gov |

| Hydrogen bonding with nucleobases | Sequence-specific recognition. nih.gov | |

| Cation-π interactions with nucleobases | Contributes to binding affinity. nih.gov |

Modeling and Studies of Enzyme Active Site Mimicry Involving Guanidinium Groups

The critical role of arginine residues in many enzyme active sites has led to the development of synthetic molecules that mimic these sites. By incorporating guanidinium groups into artificial scaffolds, researchers aim to create small molecule catalysts that can perform specific chemical transformations, similar to enzymes.

These "enzyme mimics" often feature a guanidinium group positioned to stabilize a negatively charged transition state or to activate a substrate through hydrogen bonding. For example, synthetic catalysts containing guanidinium moieties have been developed for the hydrolysis of phosphate esters, mimicking the function of phosphatases.

While there is no specific research on this compound in enzyme mimicry, its structure provides a basic framework that could be elaborated upon. The guanidinium group could serve as the primary catalytic or binding element, and the hydroxyethyl groups could be modified to introduce additional functional groups that could participate in catalysis or enhance substrate binding and selectivity. One study has shown the use of a nickel nanocatalyst supported on magnetic nanoparticles functionalized with bis(2-hydroxyethyl)-guanidine for the synthesis of heterocyclic compounds, demonstrating its potential in catalytic applications. tandfonline.com

Future Research Directions and Emerging Opportunities

Elucidation of Unexplored Synthetic Pathways

The synthesis of substituted guanidines is a well-established area, yet there remains significant scope for developing more efficient, sustainable, and versatile methods for producing compounds like 1,3-Bis(2-hydroxyethyl)guanidine. Current syntheses often rely on multi-step processes or harsh reagents. Future research could focus on exploring alternative and underdeveloped synthetic strategies.

One promising avenue is the expansion of guanylation reactions . Traditionally, this involves reacting an amine with an electrophilic guanylating agent. researchgate.net While common methods use reagents like N,N'-bis(Boc)-S-methylisothiourea, future work could investigate a broader range of precursors. researchgate.net For instance, the direct guanylation of ethanolamine (B43304) derivatives under milder conditions using novel activating agents could provide a more direct and atom-economical route. The use of carbodiimides, isothioureas, and pyrazole (B372694) carboximidamides as guanylating agents offers a modular approach that could be optimized for hydroxy-substituted amines. researchgate.net

Another area ripe for exploration is phase-transfer catalysis . This technique has been successfully used for the alkylation of protected guanidines under biphasic conditions, offering an operationally simple protocol. researchgate.net Applying this methodology to the direct synthesis of this compound from a simple guanidine (B92328) salt and an appropriate ethylene (B1197577) oxide precursor could streamline the manufacturing process.

Furthermore, thiol-assisted guanidine formation represents a novel strategy that proceeds in water at neutral pH, conditions that are highly compatible with the hydroxyl groups of the target compound. nih.gov This method, analogous to native chemical ligation, could offer high specificity and avoid the need for protecting groups, representing a significant advancement in green chemistry. nih.gov Exploring autocatalytic networks for guanidine formation could also lead to self-replicating systems and novel dynamic chemical processes. nih.gov

| Synthetic Precursor | Potential Advantages for this compound Synthesis |

| Cyanamides | Readily available starting materials; reaction with ethanolamine. |

| Thioureas | Can be converted to carbodiimides in situ for reaction with amines. nih.gov |

| Carbodiimides | Highly reactive electrophiles for efficient guanylation. nih.govmdpi.com |

| Amidine Sulfonic Acids | Offer alternative reactivity profiles for guanylation reactions. researchgate.net |

| Nitriles | Can be used in thiol-assisted reactions under aqueous conditions. nih.gov |

Rational Design of Next-Generation Catalytic Systems

The inherent basicity and hydrogen-bonding capabilities of the guanidine group make it a powerful motif in organocatalysis. The presence of two hydroxyl groups in this compound provides additional coordination sites, suggesting its potential as a bifunctional or even multifunctional catalyst.

Future research should focus on the rational design of catalytic systems where this compound acts as a core scaffold. Its basicity, which is crucial for catalytic activity, is influenced by structural factors like geometric constraints. diva-portal.orgineosopen.org The flexibility of the hydroxyethyl (B10761427) chains could be tuned to optimize the catalyst's conformational dynamics for specific reactions, such as aldol (B89426) or Michael additions. diva-portal.orgpublish.csiro.au

There is a significant opportunity to develop guanidine-metal hybrid catalysts . The hydroxyl groups can act as ligands, coordinating to metal centers (e.g., Zinc, Copper, Nickel) to create novel catalytic species. d-nb.inforesearchgate.net For example, guanidine-carboxy Zn catalysts have shown tunable activity in the ring-opening polymerization of lactide, where the electronic properties of substituents on the guanidine ligand dictate the reaction rate. d-nb.info By analogy, this compound could be used to prepare non-toxic catalysts for biodegradable polymer synthesis or chemical recycling. d-nb.info The design of such catalysts can be guided by the principle that electron-donating groups tend to increase catalytic activity. d-nb.info

Furthermore, the compound could serve as a precursor for chiral catalysts. Derivatization of the hydroxyl groups with chiral auxiliaries could lead to new enantioselective organocatalysts for reactions like fluorination or hydroxylation of carbonyl compounds. publish.csiro.au

Development of Novel Functional Materials Incorporating Guanidine Structures

The unique properties of the guanidinium (B1211019) cation—strong basicity, resonance stabilization, and potent hydrogen-bonding ability—make it an ideal building block for advanced functional materials. uta.edu this compound is a particularly attractive monomer or cross-linking agent due to its bifunctional nature.

A key area for future development is in polymer science . Guanidinium-based polymers have been synthesized for applications such as anion exchange membranes (AEMs) in fuel cells. uta.edu The guanidinium group provides high ionic conductivity and enhanced chemical stability compared to traditional quaternary ammonium (B1175870) groups. uta.edu this compound could be polymerized or grafted onto polymer backbones to create novel AEMs with improved hydroxide (B78521) transport and mechanical properties. uta.edu

Another emerging application is in triboelectric nanogenerators (TENGs) , which convert mechanical energy into electricity. Polymers containing nitrogen-rich, positively charged groups are excellent candidates for the positive triboelectric layer. rsc.org A polymer derived from this compound could exhibit high surface charge density, leading to high-performance TENGs. For instance, polyhexamethylene guanidine (PHMG) has been successfully used in TENG devices, demonstrating the potential of this class of materials. rsc.org

There is also considerable potential in creating porous framework materials like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). acs.org Using guanidine derivatives as the organic linkers can impart unique catalytic or biological activities to the framework. The hydroxyl groups of this compound could coordinate with metal nodes to form novel Bio-MCOFs (biological metal-covalent organic frameworks) with applications in areas like targeted drug delivery or biocatalysis. acs.org

| Material Type | Potential Application | Role of this compound |

| Anion Exchange Membranes | Alkaline Fuel Cells uta.edu | Monomer or functional group to enhance ion conductivity and stability. uta.edu |

| Triboelectric Polymers | Energy Harvesting (TENGs) rsc.org | Forms a positively charged friction layer for high electrical output. rsc.org |

| Porous Frameworks (MOFs/COFs) | Catalysis, Sensing, Gas Storage acs.org | Serves as a bifunctional organic linker or building block. acs.org |

| Functionalized Surfaces | Biomaterials, Antifouling Coatings | Grafted onto surfaces to modify properties like wettability or bio-adhesion. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules and materials, bypassing costly and time-consuming trial-and-error experiments. For this compound, advanced computational modeling can offer profound insights.

Density Functional Theory (DFT) can be employed to investigate the fundamental electronic structure, geometry, and properties of the molecule. ox.ac.uknih.gov Such calculations can predict its reactivity, stability, and key parameters like the HOMO-LUMO energy gap, which is critical for applications in electronics, such as photosensitizers for dye-sensitized solar cells (DSSCs). nih.gov By modeling different structural modifications, researchers can pre-screen candidates for desired electronic properties. nih.gov

Computational modeling is also invaluable for understanding and predicting catalytic behavior. DFT calculations can elucidate reaction mechanisms, identify transition states, and correlate catalyst structure with reactivity. diva-portal.org For example, modeling can reveal how the structural rigidity and pKa of a guanidine catalyst influence the energy barriers of a reaction. diva-portal.org This predictive power allows for the in silico design of catalysts based on the this compound scaffold, optimizing it for specific chemical transformations before any synthetic work is undertaken.

Furthermore, molecular dynamics (MD) simulations can be used to model the behavior of materials incorporating this guanidine derivative. For instance, MD can simulate ion transport through a polymer membrane or the self-assembly of guanidine-functionalized molecules, providing a molecular-level understanding that is crucial for designing materials with tailored macroscopic properties. uta.edu

In-depth Investigation of Structure-Reactivity Relationships in Diverse Chemical Environments

A fundamental understanding of how the structure of this compound dictates its chemical behavior is essential for unlocking its full potential. Systematic studies on its structure-reactivity relationships are a critical direction for future research.

Key investigations should focus on how the hydroxyethyl groups influence the core reactivity of the guanidine moiety. These groups can participate in intramolecular hydrogen bonding, potentially altering the basicity (pKa) and nucleophilicity of the guanidine nitrogens. The pKa value is a critical parameter, as it not only governs catalytic activity but also influences the outcome of competing reaction pathways. diva-portal.orgnih.gov For example, in reactions with activated olefins, the protonation state of the guanidine can determine whether the reaction proceeds via aza-Michael addition or a Diels-Alder cycloaddition. nih.gov

The chemical environment, including the solvent and the nature of any counter-ions, plays a crucial role. Studies should be conducted in a range of solvents to probe how polarity and hydrogen-bonding ability affect reactivity. The choice of counter-ion for the protonated guanidinium form can dramatically alter reaction pathways; non-nucleophilic anions may favor cycloadditions, while nucleophilic anions can lead to deprotonation and subsequent aza-Michael additions. nih.gov

By systematically varying substituents (e.g., replacing the hydroxyl groups with other functionalities) and reaction conditions, a comprehensive map of the structure-reactivity landscape can be constructed. This knowledge will be instrumental in rationally tuning the molecule for specific applications, whether as a highly active catalyst, a selective binding agent, or a responsive functional material. diva-portal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.